5-methyl-4-((4-nitrobenzyl)thio)pyrimidin-2(1H)-one
Description
Properties
IUPAC Name |
5-methyl-6-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-8-6-13-12(16)14-11(8)19-7-9-2-4-10(5-3-9)15(17)18/h2-6H,7H2,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIHKPMWFMZTSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)SCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321320 | |
| Record name | 5-methyl-6-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680165 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
78932-29-3 | |
| Record name | 5-methyl-6-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-((4-nitrobenzyl)thio)pyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylpyrimidin-2(1H)-one and 4-nitrobenzyl chloride.
Thioether Formation: The 4-nitrobenzyl chloride is reacted with a thiol derivative of the pyrimidinone under basic conditions to form the thioether linkage. Common bases used include sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the formation of the thioether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-((4-nitrobenzyl)thio)pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thioether linkage can be subjected to nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thioether bond.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alkoxides, typically in polar solvents like ethanol or methanol.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Reduction: 5-methyl-4-((4-aminobenzyl)thio)pyrimidin-2(1H)-one.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Hydrolysis: 5-methylpyrimidin-2(1H)-one and 4-nitrobenzyl alcohol.
Scientific Research Applications
5-methyl-4-((4-nitrobenzyl)thio)pyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent due to its ability to modulate specific biological pathways. Research includes its use in drug development and medicinal chemistry.
Industry: Utilized in the development of novel materials and chemical products. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-methyl-4-((4-nitrobenzyl)thio)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound’s nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzymatic activity, inhibition of protein synthesis, or disruption of cellular membranes. The exact pathways and targets depend on the specific biological context and the compound’s concentration.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The structural diversity of pyrimidin-2(1H)-one derivatives arises from substitutions at positions 4, 5, and 4. Below is a comparative analysis of key analogues:
Key Observations:
- Electron-Withdrawing Groups: The nitro group in the target compound may enhance binding to biological targets (e.g., kinases) through dipole interactions, similar to the chlorophenyl group in compound 4b .
- Thioether Linkers: Compound 31a () and the target compound both feature thioether groups, but the dimethylaminoethyl substituent in 31a enhances solubility and cellular uptake, contributing to its antiproliferative activity .
- Spacer Effects: In , pyrimidin-2(1H)-one spacers outperformed pyrimidin-2(1H)-thione analogues in VEGFR-2 binding, highlighting the critical role of the ketone oxygen in hydrogen bonding .
Data Tables
Table 1: Substituent Effects on Bioactivity
Biological Activity
5-Methyl-4-((4-nitrobenzyl)thio)pyrimidin-2(1H)-one, a compound belonging to the pyrimidinone class, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including a methyl group at the 5-position, a thioether linkage at the 4-position, and a nitrobenzyl substituent, contribute to its distinct chemical reactivity and biological properties.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₁N₃O₃S
- Molecular Weight : 277.30 g/mol
- CAS Number : 78932-29-3
The compound's structure facilitates interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to:
- Reduction of the Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components.
- Enzymatic Modulation : The compound may inhibit or modulate specific enzymes, affecting cellular processes such as protein synthesis and cell proliferation.
- Cell Membrane Disruption : Interactions with cellular membranes can lead to cytotoxic effects.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were reported to be effective at concentrations as low as 200 μg/mL, indicating strong antibacterial potential.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 200 |
| Escherichia coli | 200 |
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. Notably:
- MCF-7 (breast cancer) : Significant cytotoxicity observed.
- A549 (lung cancer) : Effective in inhibiting cell growth.
The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.09 |
| A549 | 0.03 |
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on synthesized pyrimidine derivatives highlighted the effectiveness of this compound against multiple microbial strains. The results indicated enhanced activity with increasing concentrations, achieving complete inhibition at higher doses. -
Cytotoxicity Assessment :
Research evaluating the cytotoxic effects of this compound on cancer cell lines demonstrated promising results, with significant reductions in cell viability across several tested lines. This positions the compound as a potential lead in anticancer drug development.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 5-methyl-4-((4-nitrobenzyl)thio)pyrimidin-2(1H)-one with high purity and yield?
- Methodological Answer: Synthesis typically involves multi-step reactions, including thioether bond formation between pyrimidinone precursors and nitrobenzyl halides. Critical parameters include:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for nucleophilic substitution .
- Temperature control: Reflux conditions (~80–120°C) are often required to activate intermediates while avoiding decomposition .
- Purification: Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures purity ≥95% .
- Optimization: Reaction yields can be improved by stoichiometric tuning (e.g., 1.2:1 molar ratio of nitrobenzyl halide to pyrimidinone) and catalyst use (e.g., K₂CO₃ for deprotonation) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer:
- ¹H/¹³C NMR: Key signals include aromatic protons (δ 7.5–8.5 ppm for nitrobenzyl) and pyrimidinone NH (δ ~10–12 ppm). Methyl groups resonate at δ 2.1–2.5 ppm .
- IR Spectroscopy: Stretching vibrations for C=O (1650–1700 cm⁻¹), S–C (600–700 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) confirm functional groups .
- Mass Spectrometry: High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+ at m/z 318.08) .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility, metabolic instability). Strategies include:
- Formulation optimization: Use of co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance bioavailability .
- Metabolite profiling: LC-MS/MS analysis identifies active/inactive metabolites influencing in vivo results .
- Dose adjustments: Bridging studies using pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dosing regimens .
Q. How does the nitrobenzylthio substitution influence binding affinity to biological targets?
- Methodological Answer:
- Electron-withdrawing effect: The nitro group enhances electrophilicity, promoting interactions with nucleophilic residues (e.g., cysteine thiols in enzymes) .
- SAR Studies: Analogues lacking the nitro group show reduced inhibition of kinases (e.g., VEGFR-2) by ~50%, confirming its role in target engagement .
- Docking simulations: Molecular docking (e.g., AutoDock Vina) predicts hydrogen bonding between the nitro group and conserved residues (e.g., Lys868 in VEGFR-2) .
Q. What computational methods predict the mechanism of action for this pyrimidine derivative?
- Methodological Answer:
- Molecular Dynamics (MD): Simulations (e.g., GROMACS) assess stability of ligand-target complexes over 100-ns trajectories, identifying key binding interactions .
- ADMET Prediction: Tools like SwissADME evaluate drug-likeness (e.g., logP ~2.5, TPSA ~90 Ų) and potential toxicity (e.g., Ames test negativity) .
- QSAR Modeling: Comparative QSAR using pyrimidine derivatives with known IC₅₀ values identifies structural descriptors (e.g., Hammett σ constants) correlating with activity .
Data Contradiction Analysis
Q. How to address conflicting results in enzyme inhibition assays?
- Methodological Answer:
- Assay validation: Ensure consistency in enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH, ionic strength) .
- Control experiments: Use known inhibitors (e.g., staurosporine for kinases) to benchmark assay reliability .
- Statistical rigor: Apply ANOVA or Student’s t-test to assess significance (p < 0.05) across triplicate experiments .
Structural and Functional Comparisons
Q. How does this compound compare to structurally similar pyrimidinones in biological activity?
- Methodological Answer:
- Activity cliffs: Replace the nitro group with electron-donating substituents (e.g., -OCH₃) reduces antiproliferative activity by >70% in MCF-7 cells .
- Thioether vs. ether analogs: Thioether derivatives exhibit 3–5× higher solubility in lipid membranes, enhancing cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
